![molecular formula C13H12N4O2 B2395039 6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one CAS No. 1260934-79-9](/img/structure/B2395039.png)
6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have promising properties that could lead to its use in various areas of research, including drug discovery and development.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which play a role in regulating various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects on the body. It has been found to have anti-inflammatory properties and could potentially be used in the treatment of inflammatory diseases. It has also been found to have antioxidant properties and could potentially be used to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using this compound in lab experiments include its potential applications in drug discovery and development, cancer research, and neuroscience. However, the limitations of using this compound include its limited availability and high cost.
Future Directions
There are several future directions for research on this compound. One possible direction is to further study its potential applications in cancer research and drug discovery. Another possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, research could be conducted to explore the potential use of this compound in the development of new drugs for various diseases.
Synthesis Methods
The synthesis of this compound involves the reaction of 4-methylphenylhydrazine with ethyl 2-cyano-3-(4-methylphenyl)-2-propenoate, followed by the reaction of the resulting product with hydroxylamine hydrochloride and acetic anhydride. The final product is obtained by reacting the intermediate product with 1,3-cyclohexanedione.
Scientific Research Applications
The compound has been studied for its potential applications in various areas of scientific research, including drug discovery, cancer research, and neuroscience. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective properties and could potentially be used in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-2-4-9(5-3-8)12-14-13(19-17-12)10-6-7-11(18)16-15-10/h2-5H,6-7H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDKHRHBLRGGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=O)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.